3-Fluoro-4-(pentafluoroethylthio)bromobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(pentafluoroethylthio)bromobenzene typically involves the reaction of 3-fluorobromobenzene with pentafluoroethanethiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(pentafluoroethylthio)bromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
3-Fluoro-4-(pentafluoroethylthio)bromobenzene has a wide range of applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(pentafluoroethylthio)bromobenzene involves its interaction with specific molecular targets and pathways. The compound can bind to various biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. These interactions can result in a range of biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
3-Fluoro-4-(pentafluoroethylthio)bromobenzene can be compared with other similar compounds, such as:
- 3-Fluoro-4-(trifluoromethylthio)bromobenzene
- 3-Fluoro-4-(difluoromethylthio)bromobenzene
- 3-Fluoro-4-(methylthio)bromobenzene
These compounds share similar structural features but differ in the nature of the substituents attached to the benzene ring.
Properties
IUPAC Name |
4-bromo-2-fluoro-1-(1,1,2,2,2-pentafluoroethylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6S/c9-4-1-2-6(5(10)3-4)16-8(14,15)7(11,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFNDPNOGWWHCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)SC(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.